SIS3 free base

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

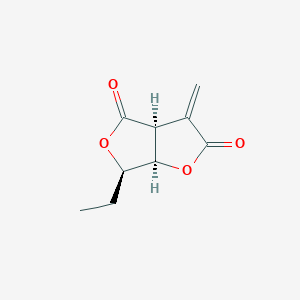

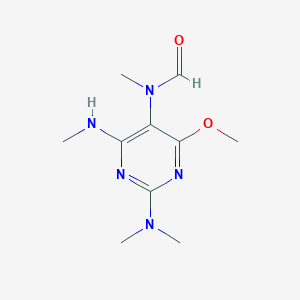

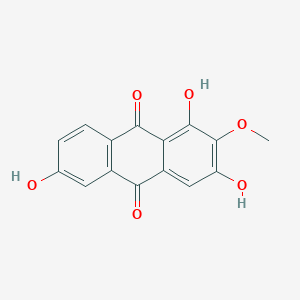

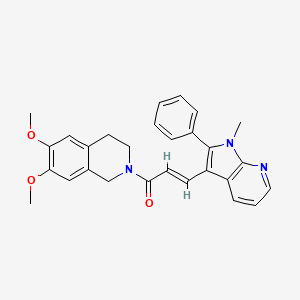

SIS3 free base is an enamide resulting from the formal condensation of the amino group of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with the carboxy group of (2E)-3-(1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylic acid. It has a role as a Smad3 inhibitor. It is a member of isoquinolines, a pyrrolopyridine, a monocarboxylic acid amide, an aromatic ether, an enamide and a tertiary carboxamide. It is a conjugate base of a SIS3 free base(1+).

Applications De Recherche Scientifique

Statistical Analysis in Scientific Research

- Sisvar System : Sisvar is a statistical analysis system developed for specific goals including usage in statistical experimental courses and as a genuinely Brazilian free software for research. It is acknowledged for providing reliable, accurate, simple, and robust results, enhancing the efficiency and reliability of research result analysis (Ferreira, 2011).

Plant Biology Research

- Sugar Response in Plants : Research on the sugar-insensitive3 (sis3) mutant in Arabidopsis reveals insights into the regulation of developmental events in plants by sugars. The study of sis3 mutants contributes to understanding sugar signaling during early seedling development (Huang et al., 2010).

Material Science in Energy and Aero Applications

- Superalloys for Turbine Blades : Investigations into Co-based superalloys for gas turbine blades have highlighted the presence of superlattice intrinsic stacking faults (SISFs) in their structure. Understanding the nature and composition of these SISFs is crucial for modeling creep deformation in turbine blades (Titus et al., 2014).

Medical Research and Treatment

- Tumor Treatment : A study presented a pH-responsive nanoparticle for the codelivery of chemotherapeutic drugs and SIS3. This approach aimed to activate NK cell-based immuno-chemotherapy and enhance tumor retention, indicating a novel method for combined tumor treatment of chemotherapy and immunotherapy (Deng et al., 2021).

- Inhibiting Smad3 for Cellular Mechanisms : SIS3 has been characterized as a potent and selective inhibitor of Smad3, used to evaluate TGF-β-regulated cellular mechanisms. This includes suppression of TGF-β1-induced type I procollagen up-regulation and myofibroblast differentiation in human dermal fibroblasts (Jinnin et al., 2006).

Technological Research

- Oilfield Scale Inhibitors : Research on fosfomycin and its derivatives, including SI-3, explored their potential as scale inhibitors in oilfield applications. The study highlights the efficiency of these chemicals in inhibiting calcite and gypsum scales and their environmental compatibility (Mady & Ortega, 2022).

Propriétés

Nom du produit |

SIS3 free base |

|---|---|

Formule moléculaire |

C28H27N3O3 |

Poids moléculaire |

453.5 g/mol |

Nom IUPAC |

(E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one |

InChI |

InChI=1S/C28H27N3O3/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31/h4-12,14,16-17H,13,15,18H2,1-3H3/b12-11+ |

Clé InChI |

IJYPHMXWKKKHGT-VAWYXSNFSA-N |

SMILES isomérique |

CN1C(=C(C2=C1N=CC=C2)/C=C/C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5 |

SMILES canonique |

CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

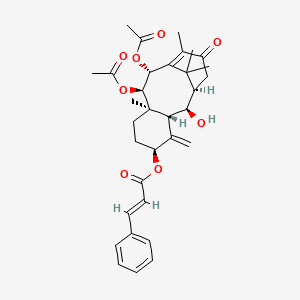

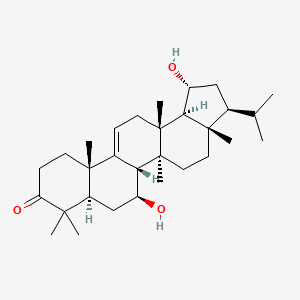

![3-[(1R)-2-[(1S,2R,4aR,5S)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B1249076.png)

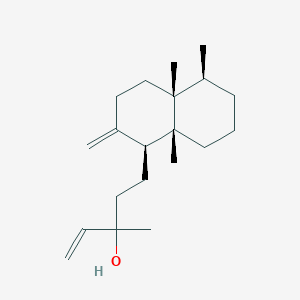

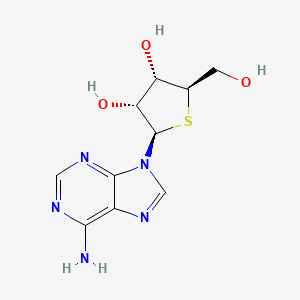

![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-4-methylpentanoic acid](/img/structure/B1249077.png)

![(1S,2S,3S,11R,14S)-2-hydroxy-3-[(1S,2S,3S,11R,14S)-2-hydroxy-14-(1-hydroxyethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1249080.png)